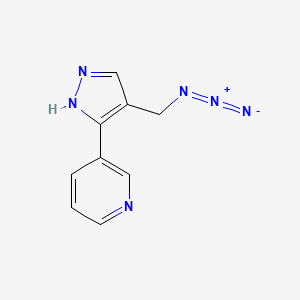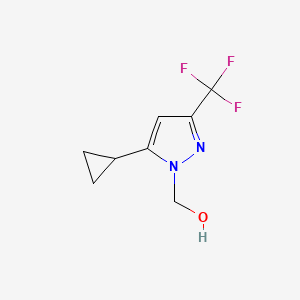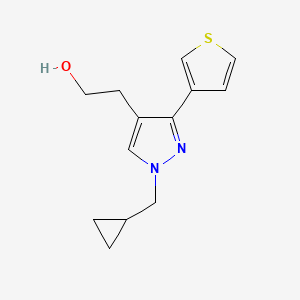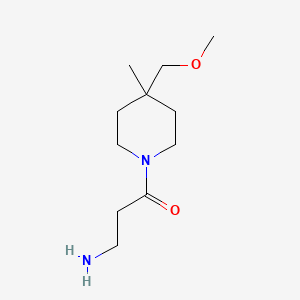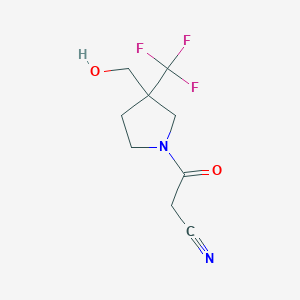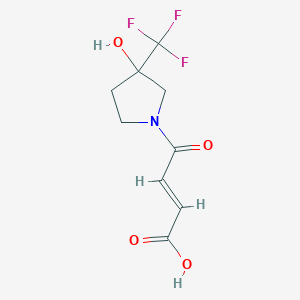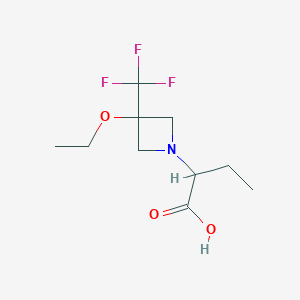![molecular formula C12H17NO4 B1490333 (E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid CAS No. 2098155-56-5](/img/structure/B1490333.png)
(E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid
Overview
Description
The compound is an organic compound containing a hexahydrocyclopenta[c]pyrrol-2(1H)-yl group . It also contains a carboxylic acid group and a hydroxymethyl group. The exact properties and uses of this specific compound are not available in the sources I have access to.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the hexahydrocyclopenta[c]pyrrol-2(1H)-yl group . This group is a cyclic structure containing both carbon and nitrogen atoms.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds such as pyrroles undergo various reactions. For example, pyrrole can undergo electrophilic substitution reactions at carbon-2 and gives 2-substituted product .Scientific Research Applications
p-Coumaric Acid and its Conjugates
p-Coumaric acid and its conjugates exhibit a variety of biological activities, including antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities. These compounds serve as precursors for other phenolic compounds and are found in both free and conjugated forms in plants. Their bioactivities suggest potential applications in developing therapeutic agents and functional foods (Pei et al., 2016).
Arylmethylidenefuranones
Arylmethylidenefuranones and their reactions with C- and N-nucleophiles lead to the synthesis of a wide range of compounds, highlighting their significance in organic synthesis. This versatility makes them valuable intermediates in producing pharmaceuticals and agrochemicals (Kamneva et al., 2018).
Polyhydroxyalkanoates (PHAs)
PHAs are biodegradable polymers produced by bacteria. They have promising applications due to their biodegradability, biocompatibility, and renewable nature, making them suitable for medical and environmental applications. Their production and applications highlight the importance of sustainable materials in addressing plastic pollution and medical device manufacturing (Amara, 2010).
Hydroxycoumarins
Hydroxycoumarins, including 3-hydroxycoumarin, have significant chemical, photochemical, and biological properties. Their applications in pharmaceuticals, perfumery, and agrochemical industries underscore the utility of these compounds in developing bioactive agents and industrial materials (Yoda, 2020).
Betalains
Betalains are pigments with chemosystematic significance and have been studied for their bioactive properties, including antioxidant activity. Their applications in food coloring and potential therapeutic uses highlight the interplay between natural compounds and human health (Khan & Giridhar, 2015).
properties
IUPAC Name |
(E)-4-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c14-8-12-5-1-2-9(12)6-13(7-12)10(15)3-4-11(16)17/h3-4,9,14H,1-2,5-8H2,(H,16,17)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEMMHCNFKWPLM-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CN(CC2(C1)CO)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




